3-Fluoro-5-methylphenyl isocyanate

説明

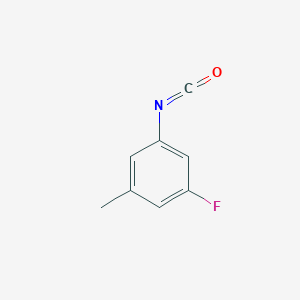

3-Fluoro-5-methylphenyl isocyanate is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates typically react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .

Pharmacokinetics

Isocyanates, in general, can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, they can distribute throughout the body, undergo metabolism, and be excreted, typically in the urine .

Result of Action

Isocyanates are known to be highly reactive and can cause cellular damage through their reactivity with biological molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-methylphenyl isocyanate . For instance, the compound is sensitive to moisture , which can lead to premature reactions and decrease its stability and efficacy .

生物活性

3-Fluoro-5-methylphenyl isocyanate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound can be represented by the molecular formula C8H6FNO. It features a fluorine atom and an isocyanate functional group, which are known to influence its reactivity and biological interactions.

Biological Activity

The biological activity of isocyanates, including this compound, primarily revolves around their ability to interact with biological macromolecules such as proteins and nucleic acids. The following sections detail the observed effects and mechanisms of action.

Isocyanates react with nucleophilic sites in proteins, leading to the formation of protein adducts. This interaction can result in various biological responses, including:

- Sensitization and Allergic Reactions : Exposure to isocyanates can lead to respiratory sensitization, asthma, and other allergic reactions. Case studies have documented instances where skin exposure resulted in sensitization even at low concentrations .

- Cytotoxicity : Isocyanates have been shown to induce cytotoxic effects in various cell types. The mechanism often involves the formation of reactive oxygen species (ROS) and subsequent oxidative stress .

Case Studies

Several studies have highlighted the biological implications of exposure to isocyanates:

- Occupational Exposure : A study reported that workers exposed to methylene diphenyl diisocyanate (MDI) developed respiratory symptoms due to skin sensitization . This emphasizes the importance of understanding the sensitizing potential of compounds like this compound.

- Animal Models : Research involving animal models has demonstrated that skin exposure to isocyanates can lead to systemic sensitization and lung inflammation upon subsequent inhalation .

Data Table: Biological Effects of Isocyanates

Research Findings

Recent findings indicate that the presence of fluorine in compounds like this compound can enhance their biological activity compared to non-fluorinated analogs. For instance, fluorinated compounds often exhibit increased potency in inhibiting specific enzymes or receptors due to their electron-withdrawing properties .

Summary of Findings

- Fluorine Substitution : The introduction of a fluorine atom can significantly alter the pharmacokinetics and toxicity profiles of isocyanates.

- Potential Therapeutic Applications : There is ongoing research into the use of isocyanate derivatives in drug development, particularly for targeting specific cancer pathways or inflammatory processes.

科学的研究の応用

Scientific Research Applications

3-Fluoro-5-methylphenyl isocyanate is a valuable reagent in various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology The compound is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor in drug synthesis.

Isocyanates in General

Isocyanates, including this compound, are used as intermediate products in many applications, driving their demand in the global market . This demand is further fueled by the high need for building materials like adhesives and foams, as well as growth in the automotive industry . Polyurethanes (PU), which can be produced from isocyanates, are used in various forms such as solid products, foams, paints, varnishes, adhesives, and impregnations .

Examples of other applications of fluorinated compounds

- Fluorinated compounds are used in insect sex pheromones .

- They are also utilized in pyrethroids with insecticidal action .

- Teflon finishes, which contain fluorine, provide chemical inertness, water repellency, anti-sticking ability, and friction resistance . These finishes can be applied to various materials, including ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics . Specific applications include conveyor chutes, dump valves, extrusion dies, and molding dies .

Safety and Regulatory Information

特性

IUPAC Name |

1-fluoro-3-isocyanato-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMOGDURIXFFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666636 | |

| Record name | 1-Fluoro-3-isocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200509-15-5 | |

| Record name | 1-Fluoro-3-isocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。